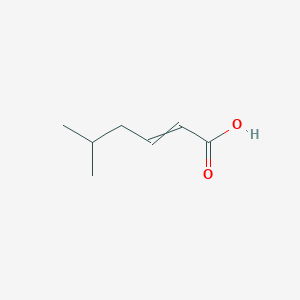

5-Methylhex-2-enoic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H12O2 |

|---|---|

Molekulargewicht |

128.17 g/mol |

IUPAC-Name |

5-methylhex-2-enoic acid |

InChI |

InChI=1S/C7H12O2/c1-6(2)4-3-5-7(8)9/h3,5-6H,4H2,1-2H3,(H,8,9) |

InChI-Schlüssel |

FTHUQCQZQRXJLF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CC=CC(=O)O |

Herkunft des Produkts |

United States |

Contextualizing 5 Methylhex 2 Enoic Acid Within Unsaturated Fatty Acid Research

5-Methylhex-2-enoic acid belongs to the class of unsaturated fatty acids, which are characterized by the presence of one or more double bonds in their aliphatic chain. While it is a short-chain fatty acid, its derivatives and isomers have been a subject of interest in various research areas.

Although direct research on this compound as a naturally occurring fatty acid is limited, its isomers, such as 3-methyl-2-hexenoic acid, are recognized for their biological presence. For instance, trans-3-methyl-2-hexenoic acid is a known component of human sweat. smolecule.comwikipedia.org The study of such related compounds provides a framework for understanding the potential roles and properties of short-chain unsaturated fatty acids in biological systems.

The structural features of this compound, particularly the α,β-unsaturation, are common motifs in biologically active molecules. This makes it and its derivatives interesting candidates for investigation in the broader field of fatty acid research, which encompasses everything from metabolic pathways to the development of new therapeutic agents.

Significance of 5 Methylhex 2 Enoic Acid in Synthetic Intermediacy

Chemo-selective Synthesis of this compound Isomers

The selective synthesis of specific isomers of this compound is crucial for its application in targeted chemical synthesis. Different methodologies allow for the preferential formation of either the (E) or (Z) isomer, as well as the conversion of the resulting esters to the parent carboxylic acid.

Wittig-Horner Reaction Pathways for (E)-5-Methylhex-2-enoate Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized method for the synthesis of alkenes with a high degree of stereoselectivity. organic-chemistry.org This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. In the context of synthesizing (E)-5-methylhex-2-enoate, this pathway offers excellent E-selectivity, leading predominantly to the trans-isomer. organic-chemistry.orgorganicchemistrydata.org

The reaction typically begins with the deprotonation of a phosphonate (B1237965) ester, such as triethyl phosphonoacetate, using a suitable base like sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe) to form a stabilized phosphorus ylide. organic-chemistry.org This ylide then reacts with isovaleraldehyde. The stereochemical outcome of the HWE reaction is influenced by steric factors during the approach of the carbanion to the carbonyl carbon. organic-chemistry.org The antiperiplanar approach is favored, which ultimately leads to the formation of the (E)-alkene after rotation and elimination of a phosphate (B84403) byproduct. organic-chemistry.org The resulting water-soluble phosphate byproduct can be easily removed by washing with water. organic-chemistry.org

A study exploring the HWE reaction with isovaleraldehyde and a specific phosphonate resulted in the formation of ethyl 2-((t-Butyldimethylsilyl)oxy)-5-methylhex-2-enoate as a mixture of isomers, with the major isomer being the E-isomer. griffith.edu.augriffith.edu.au The reaction conditions, including the choice of solvent (e.g., anhydrous tetrahydrofuran (B95107) or dichloromethane) and temperature (ranging from 0°C to room temperature), are critical for optimizing the yield and selectivity.

Table 1: Representative Wittig-Horner Reaction for (E)-5-Methylhex-2-enoate Synthesis

| Reactants | Reagents & Conditions | Product | Yield | Reference |

| Isovaleraldehyde, Triethyl phosphonoacetate | 1. NaH, dry THF, 30 min, RT2. Addition of ketone, 16 h, RT | Ethyl 3-(p-tolyl)but-2-enoate | Not Specified | psu.edu |

| Isovaleraldehyde, Phosphonate 2 | Column chromatography (1:39, EtOAc/hexane) | Ethyl 2-((t-Butyldimethylsilyl)oxy)-5-methylhex-2-enoate (13:2 E/Z mixture) | 100% | griffith.edu.augriffith.edu.au |

Stereo-controlled Formation of (Z)-2-Halo-5-Methylhex-2-enoate Derivatives

While the standard HWE reaction favors the (E)-isomer, modifications can be employed to achieve stereo-controlled formation of (Z)-2-halo-5-methylhex-2-enoate derivatives. The stereoselectivity of the HWE reaction can be shifted towards the (Z)-isomer by using phosphonates with electron-withdrawing groups or by employing non-coordinating cations. organicchemistrydata.org

For instance, the use of bis(2,2,2-trifluoroethyl)bromophosphonoacetate as a Horner-Wadsworth-Emmons reagent has been shown to be effective for the stereoselective preparation of (E)-α-bromoacrylates, which can be precursors to other trisubstituted alkenes. organic-chemistry.org While this specific example leads to an (E)-product, the principle of modifying the phosphonate reagent highlights a key strategy for influencing stereochemical outcomes. Further research into specific halogenated phosphonates and reaction conditions would be necessary to optimize the synthesis of (Z)-2-halo-5-methylhex-2-enoate derivatives.

Saponification Protocols for Conversion of Esters to this compound

The conversion of 5-methylhex-2-enoate esters to the corresponding carboxylic acid is typically achieved through saponification, which is the hydrolysis of an ester under basic conditions. This is a fundamental and widely practiced transformation in organic synthesis. psu.edu

A common protocol involves treating the ester with a base such as lithium hydroxide (B78521) (LiOH) in a mixture of solvents like tetrahydrofuran (THF) and water. The reaction proceeds through the nucleophilic attack of the hydroxide ion on the ester carbonyl, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylate salt and the corresponding alcohol. Acidification of the reaction mixture then yields the final carboxylic acid product. One reported method for the synthesis of this compound from its ethyl ester precursor utilized LiOH·H₂O and achieved a 99% yield.

Alternative methods for ester cleavage under neutral, non-hydrolytic conditions have also been developed, employing reagents like thiophenol and catalytic potassium fluoride. psu.edu

Condensation Reactions in this compound Ester Formation

Condensation reactions are another cornerstone of carbon-carbon bond formation in organic synthesis. The Knoevenagel and Claisen condensations are particularly relevant for the synthesis of precursors to this compound esters.

Knoevenagel Condensation with Isovaleraldehyde for 2-Carboxyethyl-5-methylhex-2-enoic Acid Ethyl Ester

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration reaction. sci-hub.se This method is employed in the synthesis of 2-carboxyethyl-5-methylhex-2-enoic acid ethyl ester, a key intermediate in the production of certain pharmaceuticals. google.comgoogle.com

In a typical procedure, isovaleraldehyde is condensed with diethyl malonate in the presence of a catalytic amount of a base, such as di-n-propylamine, and an acid, like glacial acetic acid. google.comgoogle.com The reaction is often carried out in a solvent like hexane (B92381) and heated to reflux with continuous removal of water to drive the reaction to completion. google.comgoogle.com This process results in the formation of the desired ene-diester. lupinepublishers.com In some cases, a second addition of the catalyst can improve purity and yield. google.comgoogle.com The product is typically a mixture of olefin isomers, with the major isomer being 2-carboxyethyl-5-methylhex-2-enoic acid ethyl ester. google.comgoogle.com

Table 2: Knoevenagel Condensation for 2-Carboxyethyl-5-methylhex-2-enoic Acid Ethyl Ester

| Reactants | Reagents & Conditions | Product | Yield | Reference |

| Isovaleraldehyde, Diethyl malonate | Di-n-propylamine, Glacial acetic acid, Hexane, Reflux with water removal | 2-Carboxyethyl-5-methylhex-2-enoic acid ethyl ester (and isomer) | 88.7% | google.comgoogle.com |

| Isovaleraldehyde, Diethyl malonate | Gelatine catalyst | α,β-unsaturated diester | High Purity | researchgate.net |

Claisen Condensation Approaches to 2-Carbethoxy-5-methyl Hex-2-enoic Acid Ethyl Ester

The Claisen condensation involves the reaction of two ester molecules in the presence of a strong base to form a β-keto ester. masterorganicchemistry.comlibretexts.org This reaction is fundamental for creating new carbon-carbon bonds. masterorganicchemistry.com In the synthesis of 2-carbethoxy-5-methyl hex-2-enoic acid ethyl ester, a "crossed" Claisen condensation approach can be envisioned, where two different esters react. masterorganicchemistry.com

The mechanism involves the deprotonation of an ester at the α-carbon by a strong base to form an ester enolate. libretexts.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. youtube.com The subsequent elimination of an alkoxide group from the tetrahedral intermediate yields the β-keto ester product. libretexts.org The choice of base is critical; to avoid unwanted side reactions like ester hydrolysis, the alkoxide base used should correspond to the alcohol portion of the ester (e.g., sodium ethoxide for ethyl esters). youtube.com

A reported synthesis of 2-carbethoxy-5-methyl hex-2-enoic acid ethyl ester involves the Claisen condensation between isovaleraldehyde and diethyl malonate, catalyzed by di-n-propyl amine and acetic acid under azeotropic reflux. lupinepublishers.com This specific example, while referred to as a Claisen condensation in the source, mechanistically aligns more with the Knoevenagel condensation due to the nature of the reactants. However, it underscores the use of condensation strategies to build the carbon framework of the target molecule.

Condensation with Alkyl Cyanoacetates to Form 2-Cyano-5-methylhex-2-enoic Acid Alkyl Ester

A primary method for synthesizing precursors to this compound is through a Knoevenagel condensation. wikipedia.org This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as an alkyl cyanoacetate (B8463686). wikipedia.orggoogle.comorganicreactions.org In this specific synthesis, isovaleraldehyde is condensed with an alkyl cyanoacetate, such as methyl cyanoacetate or ethyl cyanoacetate, to produce the intermediate, 2-cyano-5-methylhex-2-enoic acid alkyl ester. google.comchemicalbook.comquickcompany.in

The reaction is typically catalyzed by a weak base, such as an amine, or salts of weak acids and bases. wikipedia.orgwipo.int For instance, one documented procedure involves reacting isovaleraldehyde with methyl cyanoacetate in dry benzene, using ammonium (B1175870) acetate (B1210297) and glacial acetic acid as catalysts. chemicalbook.com The reaction mixture is initially stirred at a low temperature (0°C) and then allowed to warm to room temperature. chemicalbook.com After workup and purification by distillation, this method yields the (E)-2-cyano-5-methylhex-2-enoic acid methyl ester as a colorless oil. chemicalbook.com This condensation is a crucial step in multi-step syntheses, including the production of pharmaceutical intermediates. google.comquickcompany.in Alternative catalysts like di-n-propylamine and sodium ethoxide have also been employed for this type of condensation. google.comresearchgate.net

Table 1: Reaction Conditions for Knoevenagel Condensation

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Solvent | Temperature | Yield | Reference |

| Isovaleraldehyde | Methyl Cyanoacetate | Ammonium Acetate, Acetic Acid | Benzene | 0°C to Room Temp. | 60% | chemicalbook.com |

| Isovaleraldehyde | Alkyl Cyanoacetate | Di-n-propylamine | Toluene | Room Temp. | Not Specified | google.com |

| Isobutyraldehyde | Ethyl Cyanoacetate | Sodium Ethoxide | Ethanol | 25°C or Reflux | Good | researchgate.net |

Enzymatic Synthesis and Biocatalytic Transformations Involving this compound Precursors

Biocatalytic methods, particularly those involving enzymes, offer highly selective and environmentally benign alternatives to traditional chemical synthesis for producing chiral compounds. almacgroup.com Lipases are a class of enzymes widely used in biocatalysis due to their ability to catalyze the hydrolysis of esters, a reaction that can be exploited for the stereoselective resolution of racemic mixtures. almacgroup.comnottingham.ac.uk

Enzymatic Hydrolysis Strategies for Stereoselective Resolution

Kinetic resolution is a key strategy for separating enantiomers from a racemic mixture. In the context of this compound precursors, this is often achieved through the enantioselective hydrolysis of a racemic ester. almacgroup.comgoogle.com An enzyme, typically a lipase (B570770), selectively catalyzes the hydrolysis of one enantiomer of the ester into the corresponding carboxylic acid, while leaving the other enantiomer of the ester largely unreacted. almacgroup.comgoogle.com

This strategy has been applied to derivatives such as racemic 5-methyl-3-nitromethyl-hexanoic acid ethyl ester. google.comgoogle.com By treating this racemic ester with a specific enzyme, a mixture containing one enantiomer as the carboxylic acid and the other as the unreacted ester is produced, which can then be separated. google.com For example, an enzymatic process can be designed to convert a racemic 5-methyl-3-nitromethyl-hexanoic acid ester into a mixture of the (S)-ester and the (R)-acid salt. google.com Similarly, the enzymatic enantioselective hydrolysis of racemic alkyl 3-cyano-5-methyl-hexanoate is a documented method to obtain (S)-alkyl 3-cyano-5-methyl-hexanoate and (R)-3-cyano-5-methyl-hexanoic acid. wipo.int

The success of such resolutions depends on the careful selection of the enzyme and reaction conditions to achieve high enantiomeric excess (ee) for both the product and the remaining substrate. almacgroup.com

Table 2: Examples of Stereoselective Enzymatic Hydrolysis

| Racemic Substrate | Enzyme Type | Products | Reference |

| 5-Methyl-3-nitromethyl-hexanoic acid ester | Lipase (e.g., Novozyme 435) | (S)-ester and (R)-acid (or vice versa depending on enzyme) | google.comgoogle.com |

| Alkyl 3-cyano-5-methyl-hexanoate | Lipase | (S)-ester and (R)-acid | wipo.int |

| 2-Carbethoxy-3-cyano-5-methyl hexanoic acid ethyl ester | TL Lipase | (S)-ester and (R)-acid salt | lupinepublishers.com |

Investigation of Enzyme Specificity and Efficiency in this compound Derivatives Synthesis

The specificity and efficiency of an enzyme are paramount for the successful synthesis of enantiomerically pure compounds. google.com Enzymes exhibit high substrate specificity, and their activity is highly sensitive to reaction conditions such as temperature and pH. google.com

Lipases, a subclass of hydrolases, are characterized by their ability to catalyze the hydrolysis of ester bonds, often with high regio- and enantioselectivity. almacgroup.comnottingham.ac.uk The specificity can be influenced by the source of the lipase; for example, lipases from Pseudomonas cepacia and Alcaligenes spp. have demonstrated excellent enantioselection in the hydrolysis of certain esters. almacgroup.com Some lipases are specific to the position of the ester bond on a glycerol (B35011) backbone (regiospecificity), while others show specificity towards fatty acids with particular structural features, such as the position of a double bond. nottingham.ac.ukjmbfs.org The lipase from Geotrichum candidum, for instance, is specific for fatty acids containing a cis-9 double bond. nottingham.ac.ukjmbfs.org

Analytical Methodologies for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for 5-Methylhex-2-enoic Acid Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules like this compound. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous determination of the molecular structure.

Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within the this compound molecule. The chemical shift (δ) of each proton signal provides insight into its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration value corresponds to the number of protons represented by the signal.

For the (E)-isomer of this compound, the olefinic protons at the C2 and C3 positions are particularly diagnostic. The proton at C2 typically appears further downfield due to the deshielding effect of the adjacent carboxylic acid group, while the proton at C3 is also in the olefinic region. The coupling constant between these two protons is characteristic of a trans-alkene. The alkyl protons exhibit signals in the upfield region of the spectrum, with their specific chemical shifts and multiplicities determined by their proximity to the double bond and the isopropyl group.

Table 1: Predicted ¹H NMR Data for (E)-5-Methylhex-2-enoic acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 7.0 - 7.2 | Doublet of Triplets (dt) | J ≈ 15.6, 6.9 |

| H-3 | 5.7 - 5.9 | Doublet of Triplets (dt) | J ≈ 15.6, 1.5 |

| H-4 | 2.1 - 2.3 | Triplet of Doublets (td) | J ≈ 6.9, 6.6 |

| H-5 | 1.7 - 1.9 | Nonet | J ≈ 6.7 |

| H-6 (CH₃) | 0.9 - 1.0 | Doublet (d) | J ≈ 6.7 |

| COOH | 10.0 - 12.0 | Singlet (s) | - |

Note: The predicted values are based on standard chemical shift tables and spectral prediction software. Actual experimental values may vary depending on the solvent and other experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment.

The carbonyl carbon of the carboxylic acid is the most deshielded and appears furthest downfield. The olefinic carbons (C2 and C3) resonate in the characteristic alkene region, while the sp³-hybridized carbons of the alkyl chain appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (COOH) | 170 - 175 |

| C2 | 120 - 125 |

| C3 | 150 - 155 |

| C4 | 40 - 45 |

| C5 | 28 - 33 |

| C6 (CH₃) | 21 - 24 |

Note: The predicted values are based on standard chemical shift tables and spectral prediction software. Actual experimental values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. For this compound, with a molecular formula of C₇H₁₂O₂, the expected exact mass can be calculated. scbt.com

Table 3: Molecular Weight and Exact Mass of this compound

| Property | Value |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight (Nominal) | 128 g/mol |

| Exact Mass (Monoisotopic) | 128.08373 Da |

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, including carboxylic acids. nih.gov In the context of synthetic chemistry, ESI-MS is an invaluable tool for monitoring the progress of a reaction. By analyzing small aliquots of the reaction mixture over time, chemists can track the consumption of reactants and the formation of products and intermediates. For carboxylic acids like this compound, ESI is typically performed in negative ion mode, where the deprotonated molecule [M-H]⁻ is observed. researchgate.nettheanalyticalscientist.com This allows for the direct and sensitive detection of the target compound in complex mixtures, facilitating the optimization of reaction conditions and purification procedures. nih.govresearchgate.net

Chromatographic Separations for Isolation and Purity Determination

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for the assessment of its purity. The choice of chromatographic method depends on the scale of the separation and the physicochemical properties of the compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of carboxylic acids. nih.gov For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of an acid like formic or acetic acid to ensure the carboxylic acid is in its protonated form. sielc.com The purity of the compound can be determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram.

For preparative-scale purification, column chromatography using silica (B1680970) gel is a common and effective method. A solvent system of appropriate polarity, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is used to elute the compound from the column, separating it from starting materials, byproducts, and other impurities. The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC).

Gas Chromatography (GC) for Volatile Ester Intermediates and Reaction Monitoring

Gas chromatography is a powerful technique for the analysis of volatile compounds. In the context of this compound synthesis, its esterified intermediates, such as the methyl or ethyl esters, are sufficiently volatile for GC analysis. This method is invaluable for monitoring the progress of esterification reactions and for assessing the purity of the resulting ester intermediates.

The esterification of carboxylic acids is a common strategy to facilitate analysis by GC, as it increases the volatility of the compounds. nih.gov The methyl ester of this compound can be prepared and subsequently analyzed to confirm its formation and purity before proceeding to the next synthetic step.

GC analysis is typically performed using a capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase. nih.gov The instrument is coupled with a mass spectrometer (GC-MS), which allows for the identification of the components of a mixture based on their mass-to-charge ratio and fragmentation patterns.

Table 1: Illustrative GC-MS Parameters for the Analysis of a Volatile Ester Intermediate (e.g., Methyl 5-Methylhex-2-enoate)

| Parameter | Value |

| Column | Elite-5MS (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium (99.999%) |

| Flow Rate | 1 mL/min |

| Injection Volume | 1-2 µL (split ratio 10:1) |

| Injector Temperature | 220-260°C |

| Oven Program | Initial 70-80°C, ramp 5°C/min to 240°C, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | m/z 40-550 |

This table presents typical parameters for the GC-MS analysis of fatty acid methyl esters, which would be applicable to the analysis of the methyl ester of this compound. Actual parameters may vary depending on the specific instrument and analytical goals. nih.govnih.govsigmaaldrich.com

The retention time of the ester peak in the gas chromatogram provides information on its identity, while the peak area can be used to quantify its relative abundance in a mixture. The mass spectrum provides definitive structural information, confirming the molecular weight and fragmentation pattern of the target ester.

High-Performance Liquid Chromatography (HPLC) for Compound Purification in Research

High-Performance Liquid Chromatography (HPLC) is an essential tool for the purification of non-volatile or thermally labile compounds like this compound. nih.gov Given that it is a carboxylic acid, reversed-phase HPLC is a common and effective method for its separation and purification from reaction mixtures.

In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The separation of carboxylic acids is often achieved using a mixture of water and an organic solvent like acetonitrile, with the addition of an acid modifier such as formic acid or perchloric acid to suppress the ionization of the carboxyl group and improve peak shape. sielc.com

The purification of unsaturated carboxylic acids and their isomers can be challenging, but HPLC provides the necessary resolution. researchgate.net For preparative separations, the conditions developed on an analytical scale can be scaled up to isolate the pure compound.

Table 2: Representative HPLC Conditions for the Purification of this compound

| Parameter | Description |

| Column | Reversed-phase C18 (e.g., Primesep B2) |

| Mobile Phase | Isocratic or gradient elution with Water/Acetonitrile and a buffer modifier (e.g., formic acid) |

| Detection | UV at 200-210 nm (due to the α,β-unsaturated system) |

| Flow Rate | Dependent on column dimensions (analytical vs. preparative) |

| Temperature | Ambient or controlled (e.g., 40°C) to improve solubility and resolution |

This table outlines general conditions for the HPLC analysis of carboxylic acids. The specific parameters for this compound would require method development and optimization. sielc.comresearchgate.netoup.com

For complex mixtures, gradient elution, where the composition of the mobile phase is changed over time, can be employed to achieve better separation of components with a wide range of polarities. researchgate.net The collected fractions containing the purified this compound can then be combined and the solvent removed to yield the pure compound.

Thin-Layer Chromatography (TLC) for Reaction Progression and Purity

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively in organic synthesis to monitor the progress of a reaction and to get a preliminary assessment of product purity. researchgate.net For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the desired product.

A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica gel. The plate is then developed in a chamber containing a suitable mobile phase (eluent). The choice of eluent is critical and is determined by the polarity of the compounds to be separated. For α,β-unsaturated esters and acids, a mixture of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether) is commonly used.

After development, the separated spots need to be visualized. Since this compound and its precursors are often colorless, various visualization techniques are employed. libretexts.org

Table 3: Common TLC Visualization Methods for α,β-Unsaturated Esters and Carboxylic Acids

| Visualization Method | Principle | Applicability |

| UV Light (254 nm) | Compounds with a UV chromophore (like the α,β-unsaturated system) will appear as dark spots on a fluorescent background. libretexts.org | Non-destructive, suitable for conjugated systems. |

| Potassium Permanganate (KMnO4) Stain | The double bond in the α,β-unsaturated system will be oxidized by the permanganate, resulting in a yellow or brown spot on a purple background. | Destructive, general stain for compounds with oxidizable functional groups. |

| Iodine Chamber | Iodine vapor adsorbs to the organic compounds on the plate, making them visible as brown spots. libretexts.org | Non-destructive (often reversible), general for many organic compounds. |

| Anisaldehyde or Vanillin Stain | These stains react with various functional groups upon heating to produce colored spots. However, they may not be effective for esters or carboxylic acids. libretexts.org | Destructive, works for many nucleophiles, aldehydes, and ketones. |

By comparing the retention factor (Rf) of the spots in the reaction mixture to those of the starting materials and a pure sample of the product (if available), a chemist can determine the extent of the reaction. The appearance of a single spot for the purified product suggests a high degree of purity.

Advanced Spectroscopic and Chiral Analysis

Beyond routine chromatographic methods, more advanced techniques are necessary to fully elucidate the structure and, where applicable, the stereochemistry of synthesized molecules. For chiral compounds, determining the enantiomeric purity is of paramount importance.

Specific Optical Rotation Measurements for Chiral Intermediates

If the synthesis of this compound proceeds through a pathway that introduces a chiral center, for instance, in a precursor molecule, the measurement of specific optical rotation is a crucial analytical step. Optical activity is the ability of a chiral molecule to rotate the plane of polarized light. libretexts.org The magnitude and direction of this rotation are characteristic physical properties of a specific enantiomer. libretexts.org

For example, in the synthesis of related chiral molecules like (S)-Pregabalin, chiral intermediates such as (R)-3-(carbamoylmethyl)-5-methylhexanoic acid are key. google.comgoogle.com The optical purity of such intermediates is often determined by measuring their specific rotation using a polarimeter.

The specific rotation, [α], is calculated from the observed rotation (α), the concentration of the sample (c), and the path length of the polarimeter cell (l). libretexts.org

Equation for Specific Rotation:

[α] = α / (c * l)

The measurement is typically performed at a specific temperature and wavelength (usually the sodium D-line, 589 nm). A positive (+) or dextrorotatory rotation indicates that the plane of polarized light is rotated clockwise, while a negative (-) or levorotatory rotation signifies a counter-clockwise rotation. libretexts.org

Table 4: Hypothetical Specific Rotation Data for a Chiral Precursor

| Chiral Intermediate | Configuration | Specific Rotation [α]D (c, solvent) |

| Example Chiral Precursor | (R) | -X.X° (c=1.0, Methanol) |

| Example Chiral Precursor | (S) | +X.X° (c=1.0, Methanol) |

This table is illustrative. The specific rotation values are highly dependent on the exact structure of the chiral intermediate, the solvent, concentration, and temperature. Different enantiomers will have equal but opposite specific rotations. libretexts.org

The measured specific rotation of a synthesized chiral intermediate is compared to the literature value for the enantiomerically pure compound to determine its optical purity. This technique, often used in conjunction with chiral HPLC, provides essential information for controlling the stereochemical outcome of a synthesis. google.comgoogle.com

Role of 5 Methylhex 2 Enoic Acid and Its Derivatives As Key Synthetic Intermediates

Precursors to Biologically Active Compounds and Pharmaceutical Synthesis

The utility of 5-methylhex-2-enoic acid derivatives is most prominently demonstrated in the synthesis of biologically active compounds. The reactive nature of the carbon-carbon double bond conjugated to the carboxyl group makes it a versatile precursor for introducing key functional groups necessary for pharmacological activity.

A significant application of this compound derivatives is in the industrial synthesis of (S)-Pregabalin, an anticonvulsant drug. Pregabalin, chemically known as (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid, contains a stereocenter that is crucial for its therapeutic effect. google.com Various synthetic routes to Pregabalin utilize this compound or its esters as a starting point for constructing the required carbon skeleton and introducing the necessary functional groups.

Conjugate addition, or Michael addition, to the α,β-unsaturated system of this compound esters is a common strategy in Pregabalin synthesis. google.comgoogle.com In these reactions, a nucleophile adds to the β-carbon of the double bond, leading to the formation of a substituted hexanoic acid derivative.

One established route involves the Knoevenagel condensation of isovaleraldehyde (B47997) with diethyl malonate, which yields an intermediate like 2-carboxyethyl-5-methylhex-2-enoic acid ethyl ester. google.comgoogleapis.com This unsaturated ester then undergoes a Michael addition with a cyanide source, such as potassium cyanide. google.comgoogleapis.com This reaction produces racemic 3-cyano-2-ethoxycarbonyl-5-methyl-hexanoic acid ethyl ester, a key precursor that contains the complete carbon backbone of Pregabalin. google.com Similarly, reacting 2-cyano-5-methyl-hex-2-enoic acid alkyl ester with a suitable cyanide source can yield 2-isobutylsuccinonitrile, another important intermediate on the path to the target molecule. google.com

Table 1: Conjugate Addition Reactions in Pregabalin Synthesis

| Starting Material | Nucleophile | Product |

| 2-carboxyethyl-5-methylhex-2-enoic acid ethyl ester | Potassium Cyanide (KCN) | 3-cyano 2-ethoxycarbonyl-5-methyl-hexanoic acid ethyl ester |

| 2-cyano-5-methyl-hex-2-enoic acid alkyl ester | Sodium Cyanide (NaCN) | 2-isobutylsuccinonitrile |

| (E)-5-methyl-hex-2-enoic acid ethyl ester | Nitromethane (B149229) (CH₃NO₂) | 5-methyl-3-nitromethyl-hexanoic acid ethyl ester |

An alternative conjugate addition strategy for synthesizing Pregabalin involves the use of nitromethane as the nucleophile. google.com In this approach, (E)-5-methyl-hex-2-enoic acid ethyl ester is reacted with nitromethane in the presence of a base. google.com The nitromethane adds to the β-carbon of the unsaturated ester to form 5-methyl-3-nitromethyl-hexanoic acid ethyl ester. google.com The resulting nitro compound is a versatile intermediate; the nitro group can be subsequently reduced to an amine, which ultimately becomes the aminomethyl side chain of Pregabalin. google.com This method provides a direct route to install the nitrogen functionality required in the final drug molecule. google.com

Since only the (S)-enantiomer of Pregabalin is pharmacologically active, stereocontrol is a critical aspect of its synthesis. Derivatives of this compound are central to several stereoselective strategies developed to produce optically pure Pregabalin.

One major approach is the enzymatic kinetic resolution of racemic intermediates derived from the initial conjugate addition step. For instance, racemic 5-methyl-3-nitromethyl-hexanoic acid ester can be subjected to enzymatic hydrolysis, where an enzyme selectively hydrolyzes one enantiomer (e.g., the R-ester) to its corresponding carboxylic acid, leaving the desired (S)-ester unreacted and thus enantiomerically enriched. google.com A similar enzymatic resolution can be applied to racemic esters like 3-cyano-5-methylhexanoic acid ethyl ester or 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester, using lipases to achieve the separation of enantiomers. nih.govresearchgate.netnih.gov Another advanced method involves the asymmetric bioreduction of β-cyanoacrylate esters using ene-reductases, which can directly produce the desired chiral cyano ester precursor in high enantiomeric purity. nih.gov These chemoenzymatic methods are highly efficient and represent a greener alternative to classical resolution techniques. nih.gov

Intermediacy in Pregabalin Synthesis[3],[7],[5],[4],[8],

Contribution to Complex Organic Architectures

Beyond its role in pharmaceutical synthesis, this compound serves as a versatile C7 building block for constructing more complex organic architectures. The inherent functionality of the molecule provides handles for a range of chemical manipulations.

The integration of the this compound framework into novel carbon scaffolds is achieved through transformations that precisely control the reaction site (regioselectivity) and the three-dimensional arrangement of atoms (stereoselectivity).

The conjugate addition reactions discussed in the context of Pregabalin synthesis are prime examples of regioselective transformations. Nucleophiles like cyanide and nitromethane add specifically to the β-position of the α,β-unsaturated ester, a predictable outcome dictated by the electronic properties of the molecule. This regiocontrol is fundamental to building the correct carbon skeleton of the target molecule. google.comgoogleapis.com

Furthermore, the development of stereoselective routes, such as a 5-exo-trig radical cyclization, allows for the creation of complex, enantiomerically pure cyclic structures from precursors derived from this compound. researchgate.net This particular transformation has been used to prepare optically pure 4-alkyl-pyrrolidin-2-ones, which are valuable precursors for GABA derivatives like Pregabalin. researchgate.net Such strategies demonstrate how a simple, achiral starting material can be elaborated into complex, optically pure architectures through a sequence of highly controlled chemical reactions, showcasing its utility as a foundational element in modern organic synthesis. cymitquimica.com

Exploration of its Utility in Constructing Unique Molecular Frameworks

This compound and its derivatives represent versatile building blocks in organic synthesis, offering a unique combination of a reactive carboxylic acid (or ester) functionality and a strategically placed double bond, influenced by a branched alkyl chain. While detailed, publicly available research specifically outlining the extensive use of this compound in the total synthesis of complex natural products is limited, its structural motifs suggest significant potential for the construction of a variety of unique molecular frameworks. The reactivity of its derivatives, such as esters and cyano-substituted analogs, provides a foundation for envisioning their role in sophisticated synthetic strategies.

One of the key derivatives that has been synthesized is (E)-2-cyano-5-methylhex-2-enoic acid methyl ester. chemicalbook.com The presence of the cyano group in this molecule significantly enhances its utility as a synthetic intermediate. This functional group can participate in a wide array of chemical transformations, allowing for the introduction of nitrogen-containing moieties and serving as a handle for further carbon-carbon bond formations. This positions such derivatives as valuable precursors for the synthesis of various heterocyclic and carbocyclic frameworks.

The general class of unsaturated carboxylic acids to which this compound belongs is instrumental in the stereoselective synthesis of lactones. These reactions, often mediated by Lewis acids, can proceed via intramolecular cyclization. For instance, related γ,δ-epoxy-β-hydroxyesters have been shown to undergo intramolecular cyclization through epoxide ring-opening to form five or six-membered ring lactones. researchgate.net This methodology highlights the potential of appropriately functionalized this compound derivatives to serve as precursors for substituted δ-lactones, which are prevalent structural motifs in many biologically active natural products.

Furthermore, the broader family of unsaturated acids and their esters are known precursors in the synthesis of pyranone natural products. northwestern.edu The double bond in the this compound backbone can be exploited in various cycloaddition and cyclization reactions to construct the core pyran ring structure.

While specific examples for this compound are not extensively documented in readily available literature, the utility of structurally similar compounds in the synthesis of fragrance and flavor compounds is well-established. For example, related enones are recognized for their olfactory properties. google.com This suggests a potential application for derivatives of this compound in the creative synthesis of novel fragrance molecules, where the unique branched structure would likely impart specific scent characteristics.

The table below outlines the potential synthetic applications of this compound and its derivatives based on the known reactivity of similar chemical structures.

| Derivative/Precursor Class | Synthetic Transformation | Resulting Molecular Framework | Potential Application Area |

| (E)-2-Cyano-5-methylhex-2-enoic acid methyl ester | Cyclization, Reduction, Hydrolysis | Heterocyclic compounds (e.g., pyridinones, lactams), Substituted carbocycles | Medicinal Chemistry, Materials Science |

| Functionalized this compound esters | Intramolecular Cyclization (e.g., via epoxidation) | Substituted δ-Lactones | Natural Product Synthesis, Pharmaceuticals |

| This compound derivatives | Cycloaddition/Cyclization Reactions | Pyranone-containing structures | Natural Product Synthesis, Agrochemicals |

| Esters of this compound | Michael Addition, Hydrogenation | Saturated and functionalized esters | Fragrance and Flavor Industry |

It is important to note that while the fundamental reactivity of the functional groups within this compound and its derivatives suggests these applications, further dedicated research is necessary to fully explore and realize their potential in the stereoselective synthesis of unique and complex molecular architectures.

Mechanistic Insights and Reaction Pathway Elucidation

Understanding Reaction Mechanisms in the Synthesis of 5-Methylhex-2-enoic Acid Esters

The synthesis of esters of this compound, an α,β-unsaturated carbonyl compound, is often achieved through olefination reactions, where precise control over the geometry of the newly formed double bond is paramount. The Horner-Wadsworth-Emmons (HWE) reaction stands out as a principal method for achieving high stereoselectivity in this context.

Stereochemical Control in Olefin Formation

The Horner-Wadsworth-Emmons reaction is a widely utilized method for the synthesis of alkenes from aldehydes or ketones and is particularly effective for producing α,β-unsaturated esters with a high degree of stereoselectivity. wikipedia.org This reaction employs a phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than the ylides used in the traditional Wittig reaction. wikipedia.org For the synthesis of a this compound ester, isovaleraldehyde (B47997) would be reacted with a phosphonoacetate, such as triethyl phosphonoacetate.

The mechanism of the HWE reaction begins with the deprotonation of the phosphonate by a base to form a phosphonate carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of isovaleraldehyde. The stereochemical outcome of the reaction is largely determined by the subsequent steps involving the formation and decomposition of an oxaphosphetane intermediate. The HWE reaction predominantly yields the (E)-isomer (trans) of the α,β-unsaturated ester. wikipedia.org This preference is attributed to the thermodynamic stability of the intermediates leading to the (E)-product. wikipedia.org Steric factors play a significant role; the antiperiplanar approach of the carbanion to the aldehyde is favored, which ultimately leads to the (E)-alkene. wikipedia.org

One study involving the reaction of isovaleraldehyde with a phosphonate to form ethyl 2-((t-butyldimethylsilyl)oxy)-5-methylhex-2-enoate reported the formation of a mixture of isomers with a ratio of 13:2 in favor of the major isomer, highlighting the potential for high stereoselectivity. griffith.edu.au

Influence of Catalysts and Reagents on Reaction Outcomes

The choice of base, solvent, and the structure of the phosphonate reagent can significantly influence the yield and stereoselectivity of the Horner-Wadsworth-Emmons reaction. Common bases used include sodium hydride (NaH), potassium carbonate (K2CO3), and 1,8-diazabicycl[5.4.0]undec-7-ene (DBU). The nature of the cation associated with the phosphonate carbanion can also affect the stereochemical outcome, with lithium salts often promoting higher (E)-selectivity compared to potassium salts. wikipedia.org Reaction temperature is another critical parameter; higher temperatures can lead to greater (E)-stereoselectivity. wikipedia.org

In a related synthesis, the Knoevenagel condensation of isovaleraldehyde with methyl cyanoacetate (B8463686) to produce (E)-2-cyano-5-methyl-hex-2-enoic acid methyl ester utilizes ammonium (B1175870) acetate (B1210297) as a catalyst in acetic acid. chemicalbook.com This demonstrates how different catalytic systems can be employed to achieve similar unsaturated structures, albeit with different functional groups.

| Reaction Type | Aldehyde | Reagent | Catalyst/Base | Typical Stereoselectivity |

| Horner-Wadsworth-Emmons | Isovaleraldehyde | Triethyl phosphonoacetate | NaH, K2CO3, DBU | Predominantly (E) |

| Knoevenagel Condensation | Isovaleraldehyde | Methyl cyanoacetate | Ammonium acetate | (E) |

Mechanistic Studies of Subsequent Transformations of this compound Derivatives

The conjugated system in this compound and its derivatives makes them susceptible to a variety of chemical transformations, including conjugate additions, decarboxylation, and hydrogenation.

Elucidation of Conjugate Addition Pathways

The α,β-unsaturated nature of this compound derivatives renders the β-carbon electrophilic and susceptible to attack by nucleophiles in a process known as conjugate addition or Michael addition. This reaction is a 1,4-addition across the conjugated system.

The mechanism involves the attack of a nucleophile on the β-carbon of the double bond. This leads to the formation of a resonance-stabilized enolate intermediate, with the negative charge delocalized between the α-carbon and the carbonyl oxygen. Subsequent protonation of this enolate, typically at the α-carbon, yields the 1,4-addition product. This process effectively leads to the saturation of the carbon-carbon double bond and the introduction of the nucleophile at the β-position. A wide range of nucleophiles, including amines, thiols, and carbanions, can participate in this reaction.

Investigation of Decarboxylation and Hydrogenation Mechanisms

Decarboxylation: The direct decarboxylation of α,β-unsaturated carboxylic acids like this compound is generally not a facile process. However, under certain conditions, these acids can first isomerize to the β,γ-unsaturated isomer. The decarboxylation of β,γ-unsaturated carboxylic acids proceeds through a concerted pericyclic mechanism involving a six-membered cyclic transition state. This process, akin to a retro-ene reaction, leads to the elimination of carbon dioxide and the formation of an alkene. Therefore, the mechanistic pathway for the decarboxylation of this compound likely involves an initial isomerization to 5-methylhex-3-enoic acid, followed by decarboxylation.

Hydrogenation: The carbon-carbon double bond in this compound and its esters can be reduced to the corresponding saturated compound through catalytic hydrogenation. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), in the presence of hydrogen gas. The mechanism involves the adsorption of both the unsaturated substrate and molecular hydrogen onto the surface of the metal catalyst. The hydrogen molecule dissociates into hydrogen atoms on the catalyst surface. These atoms are then transferred sequentially to the two carbons of the double bond, resulting in the saturated carboxylic acid or ester. The stereochemistry of the addition is typically syn, with both hydrogen atoms adding to the same face of the double bond. Asymmetric hydrogenation using chiral catalysts can also be employed to produce specific enantiomers of the saturated product.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The industrial synthesis of α,β-unsaturated carboxylic acids, including 5-Methylhex-2-enoic acid, has traditionally relied on methods that can generate significant waste and utilize harsh reaction conditions. Future research is poised to address these limitations through the development of more sustainable and atom-economical synthetic routes.

One promising direction is the adoption of green chemistry principles . This includes the use of environmentally benign solvents, renewable starting materials, and catalytic processes that minimize waste. For instance, electrochemical methods that utilize oxygen and electricity as the primary reagents are being explored for the synthesis of carboxylic acids, offering a much greener alternative to traditional oxidation methods that use heavy metals or strong acids. uni-mainz.de Such techniques could be adapted for the synthesis of this compound, potentially from bio-based precursors.

Another area of active research is the development of novel catalytic systems for C-C bond formation. nih.govrsc.orgresearchgate.net Copper-catalyzed carboxylation of alkynes with CO2 presents a direct and efficient method for producing α,β-unsaturated carboxylic acids. chemistryviews.orgorganic-chemistry.org Applying this methodology to an appropriately substituted alkyne could provide a direct and atom-economical route to this compound. Furthermore, advancements in photocatalysis offer the potential for visible-light-mediated carboxylations, which could provide milder reaction conditions and unique selectivities. organic-chemistry.org

Enzyme-mediated synthesis represents another frontier for sustainable production. doabooks.org The use of engineered enzymes could enable the highly selective and efficient synthesis of this compound from simple, renewable feedstocks under mild, aqueous conditions. mdpi.com

Exploration of Previously Undiscovered Reactivity Profiles

The reactivity of α,β-unsaturated carboxylic acids is well-established, primarily involving conjugate addition and reactions of the carboxylic acid moiety. libretexts.orgopenstax.org However, the unique substitution pattern of this compound may give rise to unexplored reactivity that can be harnessed for the synthesis of novel molecular architectures.

Future research could focus on the activation of the C=C double bond in unconventional ways. For example, visible-light photocatalysis has been shown to enable novel transformations of α,β-unsaturated carboxylic acids, such as decarboxylative functionalization, leading to the formation of new C-C and C-heteroatom bonds. acs.org Investigating such reactions with this compound could lead to the development of new synthetic methodologies.

The interplay between the carboxylic acid group and the double bond can also be exploited in new ways. researchgate.net For instance, intramolecular reactions initiated by activation of the carboxyl group could lead to the formation of complex cyclic structures. Exploring the use of novel catalysts to mediate these transformations could unlock new synthetic pathways.

Furthermore, the conjugate addition to the double bond can be explored with a wider range of nucleophiles, including those generated through modern catalytic methods. libretexts.orgyoutube.comyoutube.com This could lead to the synthesis of a diverse library of compounds with potential applications in medicinal chemistry and materials science.

Computational Chemistry Approaches to Reaction Prediction and Optimization

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the rational design of catalysts. nih.gov Applying these approaches to this compound can accelerate the discovery of new reactions and the optimization of existing processes.

Density Functional Theory (DFT) can be employed to study the mechanism and stereoselectivity of reactions involving this compound. rsc.orgresearchgate.netnih.govu-szeged.hu For example, DFT calculations can help in understanding the factors that control the regioselectivity and stereoselectivity of conjugate additions, allowing for the design of catalysts and reaction conditions that favor the formation of a desired product. researchgate.net

Machine learning algorithms are also emerging as powerful tools for reaction prediction. rsc.org By training models on large datasets of chemical reactions, it is possible to predict the products of a given reaction with high accuracy. Applying these models to the reactions of this compound could help in identifying promising new transformations and in optimizing reaction conditions.

Computational modeling can also be used to design novel catalysts for the synthesis and functionalization of this compound. researchgate.net For example, computational screening of potential catalysts can identify candidates with high activity and selectivity, reducing the experimental effort required for catalyst development.

Investigation of Advanced Stereoselective Methodologies for Enhanced Control

The creation of chiral molecules with high enantiomeric purity is a central goal of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. rsc.orgrsc.org this compound possesses a stereocenter if the double bond is in the Z-configuration or if it undergoes reactions that create a new stereocenter. Future research will undoubtedly focus on the development of advanced stereoselective methods to control the stereochemistry of this molecule and its derivatives.

Asymmetric catalysis offers a powerful approach for the enantioselective synthesis of chiral carboxylic acids. nih.govresearchgate.net This includes the use of chiral organocatalysts and transition metal complexes to catalyze reactions such as asymmetric hydrogenation, conjugate addition, and allylic substitution. rsc.orgsemanticscholar.org Applying these methods to the synthesis of this compound could provide access to enantiomerically pure forms of the molecule and its derivatives.

Enzyme-catalyzed reactions are also highly attractive for stereoselective synthesis due to the exceptional selectivity of enzymes. doabooks.orgmdpi.com The use of lipases for kinetic resolution or dehydrogenases for asymmetric reduction could be explored for the preparation of chiral derivatives of this compound.

Q & A

Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives across studies?

- Methodological Answer : Conduct a systematic review to identify confounding variables (e.g., solvent polarity, catalyst loading). Perform meta-analysis using random-effects models to assess heterogeneity. Sensitivity analyses can isolate factors like moisture sensitivity or side reactions .

05 文献检索Literature search for meta-analysis02:58

Q. What advanced spectroscopic techniques are suitable for analyzing tautomeric equilibria in this compound?

- Methodological Answer : Variable-temperature NMR (VT-NMR) can detect tautomer populations. Combine with DFT calculations to model energy barriers. For dynamic systems, use time-resolved IR spectroscopy to track tautomerization kinetics .

Q. How should researchers design experiments to investigate the acid’s role in enzyme inhibition or activation?

- Methodological Answer : Use enzyme kinetics (Michaelis-Menten plots) to determine inhibition constants (Kᵢ). Include controls with structurally similar analogs to isolate steric/electronic effects. Validate findings with molecular docking simulations and site-directed mutagenesis .

Data Analysis & Reproducibility

Q. What statistical methods are recommended for analyzing dose-response relationships in biological studies involving this compound?

- Methodological Answer : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression. Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. Assess goodness-of-fit via R² and residual plots. Share raw data and analysis scripts in supplementary materials .

Q. How can researchers ensure reproducibility in multi-step syntheses of this compound derivatives?

- Methodological Answer : Provide detailed step-by-step protocols, including hazard assessments and troubleshooting notes. Use standardized reagents (e.g., ACS grade) and validate purity via independent methods (e.g., melting point vs. HPLC). Archive spectra in public databases (e.g., PubChem) .

Ethical & Reporting Standards

Q. What are the best practices for reporting negative or inconclusive results in studies involving this compound?

Q. How should researchers address potential conflicts between computational predictions and experimental data for this compound?

- Methodological Answer : Re-examine computational parameters (e.g., basis sets, solvation models). Validate force fields with experimental benchmarks (e.g., dipole moments). Collaborate across disciplines to reconcile discrepancies and refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.